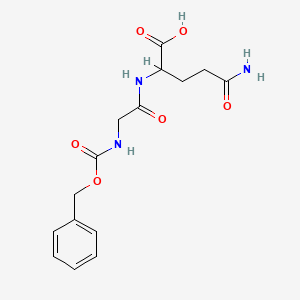
N-Cbz-glycyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-GLY-GLN-OH, also known as N-Carbobenzyloxy-L-glutaminylglycine, is a compound with the molecular formula C15H19N3O6. It is a derivative of glutamine and glycine, two amino acids that play crucial roles in various biological processes. This compound is often used in peptide synthesis and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-GLY-GLN-OH can be synthesized through enzymatic crosslinking, where it is integrated into gelatin polymers via microbial transglutaminase.
Industrial Production Methods
In industrial settings, Z-GLY-GLN-OH is produced using protein glutaminase from Bacteroides helcogenes, which catalyzes the deamidation of internal glutamine residues in proteins to glutamic acid residues. This method enhances the solubility and functional properties of food proteins .
Análisis De Reacciones Químicas
Types of Reactions
Z-GLY-GLN-OH undergoes various chemical reactions, including:
Oxidation: Conversion of glutamine residues to glutamic acid.
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of functional groups, such as the carbobenzoxy group.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Substitution: Uses reagents like hydroxylamine in the presence of transglutaminase.
Major Products Formed
Oxidation: Produces glutamic acid derivatives.
Substitution: Forms hydroxamate derivatives.
Aplicaciones Científicas De Investigación
Z-GLY-GLN-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a γ-glutamyl donor substrate.
Biology: Plays a role in the study of enzymatic reactions and protein modifications.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit tyrosinase.
Industry: Enhances the solubility and functional properties of food proteins.
Mecanismo De Acción
Z-GLY-GLN-OH exerts its effects through enzymatic reactions, primarily involving transglutaminase and protein glutaminase. These enzymes catalyze the deamidation of glutamine residues, converting them to glutamic acid. This process enhances the solubility and functional properties of proteins, making them more suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-OH: A derivative of glycine used in peptide synthesis.
Z-Gln-OH: A derivative of glutamine used in peptide synthesis.
Z-Pro-Gly-OH: A proline-glycine derivative used in collagenase assays.
Uniqueness
Z-GLY-GLN-OH is unique due to its dual composition of glutamine and glycine, which allows it to participate in a broader range of enzymatic reactions compared to its individual components. Its ability to enhance the mechanical and conductive properties of hydrogels also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C15H19N3O6 |
|---|---|
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22) |
Clave InChI |
BYMPQNRKDGXXFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


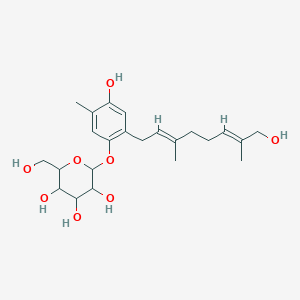

![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)
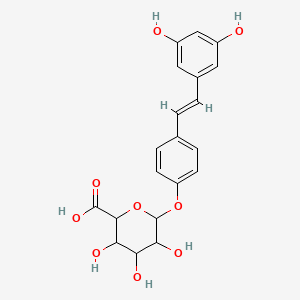
![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
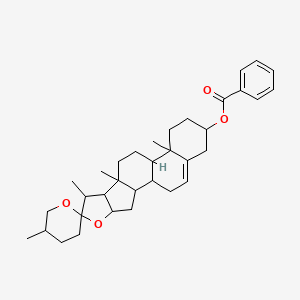
![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)
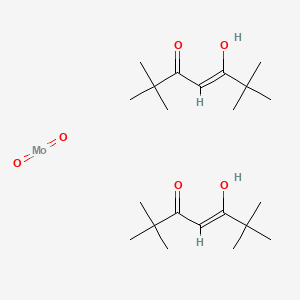

![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)
